1,6-Heptadiene-3,5-dione, 1,7-bis(3-ethoxy-4-hydroxyphenyl)-
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Overview
Description
1,6-Heptadiene-3,5-dione, 1,7-bis(3-ethoxy-4-hydroxyphenyl)-, commonly known as a derivative of curcumin, is a natural lipophilic polyphenol. It is known for its significant pharmacological effects in vitro and in vivo through various mechanisms of action. This compound is a major component of turmeric, which has been used in traditional medicine for centuries .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Heptadiene-3,5-dione, 1,7-bis(3-ethoxy-4-hydroxyphenyl)- involves several steps. One common method includes the condensation of acetylacetone with aromatic aldehydes under basic conditions. The reaction typically requires a catalyst such as boron trifluoride or piperidine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves the extraction from turmeric rhizomes followed by purification processes. Techniques such as Soxhlet extraction, ultrasound extraction, pressurized fluid extraction, and microwave extraction are commonly used. These methods ensure the efficient isolation of the compound from natural sources .
Chemical Reactions Analysis
Types of Reactions
1,6-Heptadiene-3,5-dione, 1,7-bis(3-ethoxy-4-hydroxyphenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Acidic or basic catalysts depending on the nature of the substituent.
Major Products Formed
Oxidation: Formation of diketones and carboxylic acids.
Reduction: Formation of alcohols and alkanes.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
1,6-Heptadiene-3,5-dione, 1,7-bis(3-ethoxy-4-hydroxyphenyl)- has a wide range of scientific research applications:
Chemistry: Used as a starting material for the synthesis of various derivatives with potential pharmacological activities.
Biology: Studied for its antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Investigated for its potential in treating diseases such as cancer, Alzheimer’s disease, and cardiovascular diseases.
Industry: Used as a natural food coloring agent and in the formulation of cosmetics and pharmaceuticals
Mechanism of Action
The compound exerts its effects through multiple mechanisms:
Antioxidant Activity: Scavenges free radicals and reduces oxidative stress.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes.
Antimicrobial Activity: Disrupts microbial cell membranes and inhibits their growth.
Molecular Targets and Pathways: Interacts with various proteins and enzymes, modulating cellular signaling pathways involved in inflammation, apoptosis, and cell proliferation
Comparison with Similar Compounds
Similar Compounds
Curcumin: 1,7-bis(4-hydroxy-3-methoxyphenyl)-1,6-heptadiene-3,5-dione.
Demethoxycurcumin: 1-(4-hydroxy-3-methoxyphenyl)-7-(4-hydroxyphenyl)-1,6-heptadiene-3,5-dione.
Bisdemethoxycurcumin: 1,7-bis(4-hydroxyphenyl)-1,6-heptadiene-3,5-dione
Uniqueness
1,6-Heptadiene-3,5-dione, 1,7-bis(3-ethoxy-4-hydroxyphenyl)- is unique due to its ethoxy group, which enhances its lipophilicity and potentially its bioavailability compared to other curcumin derivatives. This structural modification may also influence its pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development .
Properties
CAS No. |
128347-51-3 |
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Molecular Formula |
C23H24O6 |
Molecular Weight |
396.4 g/mol |
IUPAC Name |
1,7-bis(3-ethoxy-4-hydroxyphenyl)hepta-1,6-diene-3,5-dione |
InChI |
InChI=1S/C23H24O6/c1-3-28-22-13-16(7-11-20(22)26)5-9-18(24)15-19(25)10-6-17-8-12-21(27)23(14-17)29-4-2/h5-14,26-27H,3-4,15H2,1-2H3 |
InChI Key |
WFBJOIOFNYPMJI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=CC(=O)CC(=O)C=CC2=CC(=C(C=C2)O)OCC)O |
Origin of Product |
United States |
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